Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac

Description

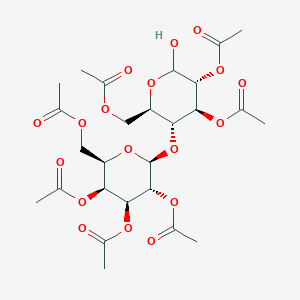

Gal2Ac3Ac4Ac6Ac(β1-4)Glc2Ac3Ac6Ac is a highly acetylated disaccharide composed of galactose (Gal) and glucose (Glc) linked via a β1-4 glycosidic bond. The Gal residue is acetylated at positions 2, 3, 4, and 6, while the Glc residue is acetylated at positions 2, 3, and 5. This extensive acetylation distinguishes it from canonical glycosphingolipids (GSLs) and glycans, which typically feature fewer acetyl modifications.

For example, simpler GSLs like Lc3Cer (Galβ1-4Glc-1Cer) share the Galβ1-4Glc core but lack acetylation, highlighting this compound’s unique chemical profile .

Properties

Molecular Formula |

C26H36O18 |

|---|---|

Molecular Weight |

636.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-4,5-diacetyloxy-6-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1 |

InChI Key |

QBBPOGFLHMTZQB-KQGMPROSSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” involves the enzymatic transfer of galactose from a UDP-galactose molecule to an N-acetylglucosamine acceptor. This reaction is catalyzed by the enzyme β1,4-galactosyltransferase in the presence of a manganese ion (Mn²⁺) . The reaction conditions typically require a buffered solution at a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” has numerous applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and enzyme specificity.

Biology: It plays a role in cell signaling and recognition processes.

Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.

Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules.

Mechanism of Action

The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” exerts its effects involves its interaction with specific enzymes and receptors. The β1,4-galactosyltransferase enzyme catalyzes the transfer of galactose to the N-acetylglucosamine acceptor, forming a β1-4 glycosidic linkage . This linkage is recognized by various proteins and receptors, facilitating cell-cell communication and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Gal2Ac3Ac4Ac6Ac(β1-4)Glc2Ac3Ac6Ac and Related Compounds

Key Observations :

Acetylation vs. Other Modifications: Unlike sialylation (e.g., Neu5Ac in sialyl-Lewis X) or fucosylation, acetylation introduces neutral but sterically bulky groups. This may reduce charge-based interactions (e.g., with selectins) but enhance hydrophobic membrane interactions . Compared to non-acetylated GSLs like Lc3Cer, the target compound’s acetylation likely alters antibody binding specificity.

Structural Complexity :

- The compound is linear and disaccharide-based, contrasting with branched N-glycans (e.g., ’s multi-antennary structures) or elongated GSLs like Lc5Cer/Lc7Cer . Its simplicity may limit functional versatility but enhance synthetic accessibility.

Biological Implications: High acetylation is rare in human glycans but common in bacterial polysaccharides (e.g., Neisseria O-acetylation).

Quantitative and Analytical Challenges

- Semi-Quantitative Limitations: Studies on structurally related GSLs (e.g., Lc3Cer in HL-60 cells) faced analytical hurdles due to low sample quantities, as noted in . Similar challenges would apply to the acetylated compound, necessitating advanced techniques like nano-ESI-MS for precise characterization .

- Stability Considerations : Acetylation may improve metabolic stability compared to sialylated or sulfated glycans, which are prone to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.